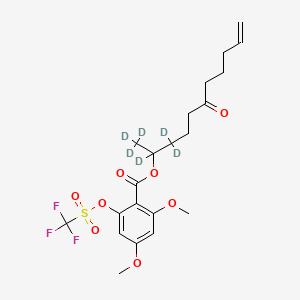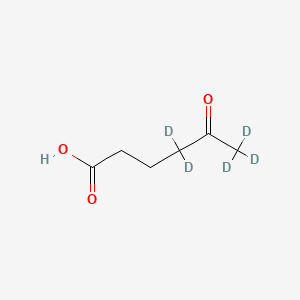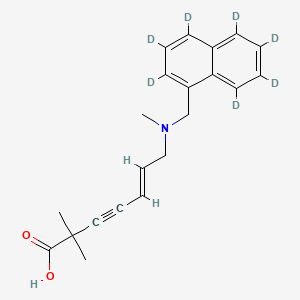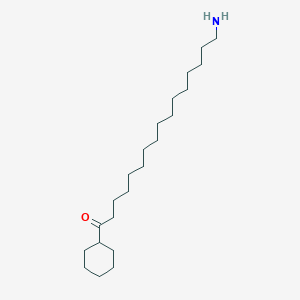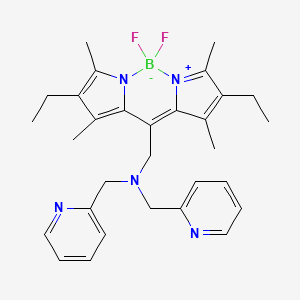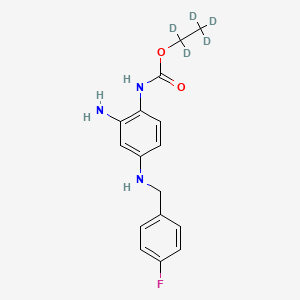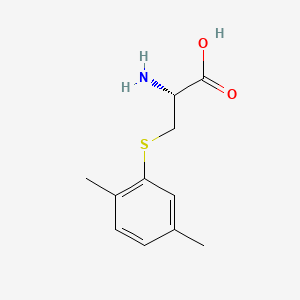
S-(2,5-Dimethylbenzene)-L-cysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-(2,5-Dimethylbenzene)-L-cysteine: is an organic compound that features a benzene ring substituted with two methyl groups at the 2 and 5 positions, and a cysteine moiety attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of S-(2,5-Dimethylbenzene)-L-cysteine typically involves the following steps:
Formation of 2,5-Dimethylbenzene: This can be achieved through the alkylation of benzene using methyl chloride in the presence of a catalyst such as aluminum chloride.
Attachment of L-cysteine: The 2,5-dimethylbenzene is then reacted with L-cysteine through a nucleophilic substitution reaction. This involves the use of a suitable base to deprotonate the thiol group of cysteine, allowing it to attack the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions:
Oxidation: S-(2,5-Dimethylbenzene)-L-cysteine can undergo oxidation reactions, particularly at the thiol group of the cysteine moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can also be reduced, especially at the disulfide bonds if formed during oxidation. Reducing agents such as dithiothreitol (DTT) or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Dithiothreitol, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Formation of disulfide bonds or sulfonic acids.
Reduction: Thiol groups restored from disulfides.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
科学研究应用
Chemistry:
Catalysis: S-(2,5-Dimethylbenzene)-L-cysteine can be used as a ligand in metal-catalyzed reactions, enhancing the selectivity and efficiency of the catalyst.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Protein Modification: The cysteine moiety allows for the modification of proteins through thiol-disulfide exchange reactions.
Enzyme Inhibition: It can act as an inhibitor for enzymes that interact with thiol groups.
Medicine:
Drug Development: Potential use in the development of drugs targeting specific enzymes or pathways involving thiol groups.
Antioxidant: Its antioxidant properties can be explored for therapeutic applications.
Industry:
Material Science: Used in the synthesis of polymers and other materials with specific functional properties.
Agriculture: Potential use in the development of agrochemicals.
作用机制
The mechanism of action of S-(2,5-Dimethylbenzene)-L-cysteine involves its interaction with thiol groups in proteins and enzymes. The cysteine moiety can form disulfide bonds with other cysteine residues, leading to changes in protein structure and function. This interaction can inhibit enzyme activity or alter protein-protein interactions, affecting various biological pathways.
相似化合物的比较
2,5-Dimethylbenzene: Lacks the cysteine moiety, making it less reactive in biological systems.
L-cysteine: Does not have the benzene ring, limiting its applications in organic synthesis and material science.
S-(2,4-Dimethylbenzene)-L-cysteine: Similar structure but with different substitution pattern on the benzene ring, leading to different reactivity and properties.
Uniqueness: S-(2,5-Dimethylbenzene)-L-cysteine is unique due to the combination of a benzene ring with specific methyl substitutions and a cysteine moiety. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in both research and industry.
属性
IUPAC Name |
(2R)-2-amino-3-(2,5-dimethylphenyl)sulfanylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-7-3-4-8(2)10(5-7)15-6-9(12)11(13)14/h3-5,9H,6,12H2,1-2H3,(H,13,14)/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIJBOOOWCCQCK-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)SC[C@@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[2-[4-[(Z)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]ethyl]-N-methylcarbamate](/img/structure/B565606.png)
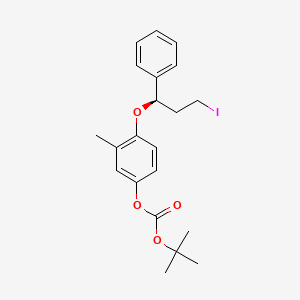
![2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B565608.png)
